Cas no 7179-89-7 (N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine)

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine is a specialized amine derivative featuring a tetrahydrofuran moiety, which imparts unique steric and electronic properties. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both amine and heterocyclic functionalities allows for selective reactivity, enabling applications in catalysis, ligand design, and molecular scaffolding. Its structural features may enhance solubility and stability in certain reaction conditions. The compound is typically handled under inert conditions to preserve its integrity, and its purity is critical for reproducible synthetic outcomes. Further research continues to explore its utility in complex molecular architectures.
N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine structure
7179-89-7 structure
Product Name:N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine
CAS No:7179-89-7
MF:C8H17NO
MW:143.226682424545
MDL:MFCD08060052
CID:1087047
PubChem ID:12700136
Update Time:2025-10-24

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine Chemical and Physical Properties

Names and Identifiers

    • N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine
    • methyl-(3-tetrahydrofuran-2-yl-propyl)-amine
    • N-methyl-3-(tetrahydrofuran-2-yl)propan-1-amine(SALTDATA: 0.1H2CO3)
    • 2-<3-Methylaminopropyl>-tetrahydrofuran
    • CHEMBRDG-BB 4018237
    • N-methyl-3-(oxolan-2-yl)propan-1-amine
    • SCHEMBL15583896
    • N-Methyl-3-(tetrahydro-2-furanyl)-1-propanamine
    • 7179-89-7
    • CS-0368163
    • methyl[3-(oxolan-2-yl)propyl]amine
    • EN300-7254765
    • AKOS011841715
    • MFCD08060052
    • DB-199506
    • MDL: MFCD08060052
    • Inchi: 1S/C8H17NO/c1-9-6-2-4-8-5-3-7-10-8/h8-9H,2-7H2,1H3
    • InChI Key: SLKWAGFQOAXGGP-UHFFFAOYSA-N
    • SMILES: O1CCCC1CCCNC

Computed Properties

  • Exact Mass: 143.13100
  • Monoisotopic Mass: 143.131014166g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 85.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 21.3Ų

Experimental Properties

  • PSA: 21.26000
  • LogP: 1.55590

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N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine Suppliers

Amadis Chemical Company Limited
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(CAS:7179-89-7)N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine
Order Number:A1173096
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:24
Price ($):169.0
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Additional information on N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine

Introduction to N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine (CAS No. 7179-89-7)

N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine, identified by its Chemical Abstracts Service number CAS No. 7179-89-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural and functional attributes, has garnered considerable attention in recent years due to its potential applications in drug development and chemical research.

The molecular structure of N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine consists of a propylamine backbone substituted with a tetrahydrofuran moiety at the third carbon position. This configuration imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of the tetrahydrofuran ring not only influences the compound's solubility and stability but also plays a crucial role in its interactions with biological targets.

In the context of contemporary pharmaceutical research, N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine has been explored for its utility in developing novel therapeutic agents. Its structural framework is conducive to modifications that can enhance binding affinity and selectivity, making it a promising candidate for further investigation. Recent studies have highlighted its potential role in the synthesis of small-molecule inhibitors targeting various disease pathways, including neurological disorders and inflammatory conditions.

The synthesis of N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution, have been employed to achieve high yields and purity. These synthetic routes underscore the compound's significance as a building block in complex molecular architectures.

One of the most compelling aspects of N-Methyl-3-(tetrahydrofuran)propan-1-amine is its versatility in medicinal chemistry. Researchers have leveraged its scaffold to design molecules with enhanced pharmacokinetic properties, including improved bioavailability and reduced metabolic clearance. This has opened up new avenues for drug discovery, particularly in the development of orally active compounds that can traverse biological membranes efficiently.

The pharmacological profile of derivatives derived from N-Methyl-3-(tetrahydrofuran)propan-1-amine has been a focal point of recent investigations. Preclinical studies have demonstrated that certain analogs exhibit potent activity against specific enzymes and receptors implicated in human diseases. For instance, modifications to the tetrahydrofuran ring have been shown to modulate binding interactions with targets such as G-protein coupled receptors (GPCRs) and ion channels, which are critical for maintaining physiological homeostasis.

Moreover, the environmental and safety considerations associated with N-Methyl-3-(tetrahydrofuran)propan-1-am ine are noteworthy. As a compound synthesized through controlled chemical processes, it adheres to stringent regulatory standards designed to ensure safe handling and disposal. Efforts have been made to optimize synthetic protocols to minimize waste generation and maximize atom economy, aligning with green chemistry principles.

The future prospects for N-Methyl -3-(tetrahydrofuran -2 -yl)propan -1 -amine are promising, given its broad applicability across multiple domains of chemical biology and drug discovery. Ongoing research aims to elucidate additional pharmacological effects and explore novel synthetic strategies that could further enhance its utility. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field, leading to the development of next-generation therapeutics.

In conclusion, N-Methyl -3-(tetrahydrofuran -2 -yl)propan -1 -amine (CAS No. 7179 -89 -7) represents a cornerstone in modern medicinal chemistry. Its unique structural features and functional versatility make it an indispensable tool for researchers striving to develop innovative treatments for complex diseases. As scientific understanding continues to evolve, this compound is poised to play an increasingly pivotal role in shaping the future of therapeutic intervention.

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(CAS:7179-89-7)N-Methyl-3-(tetrahydrofuran-2-yl)propan-1-amine
A1173096
Purity:99%
Quantity:5g
Price ($):169.0
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